[4-(4-chlorophenyl)-4-hydroxypiperidino][4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone
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Overview
Description
[4-(4-chlorophenyl)-4-hydroxypiperidino][4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a piperidine ring, a thiazole ring, and a pyrrole ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-chlorophenyl)-4-hydroxypiperidino][4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone typically involves multiple steps, including the formation of the piperidine, thiazole, and pyrrole rings. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
[4-(4-chlorophenyl)-4-hydroxypiperidino][4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-chlorophenyl)-4-hydroxypiperidino][4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological effects are of interest. It may be explored for its efficacy in treating certain diseases or conditions, depending on its mechanism of action and biological activity.
Industry
Industrially, this compound could be used in the production of specialty chemicals, pharmaceuticals, or other high-value products.
Mechanism of Action
The mechanism by which [4-(4-chlorophenyl)-4-hydroxypiperidino][4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to these similar compounds, [4-(4-chlorophenyl)-4-hydroxypiperidino][4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H22ClN3O2S |
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Molecular Weight |
464.0 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(4-phenyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
InChI |
InChI=1S/C25H22ClN3O2S/c26-20-10-8-19(9-11-20)25(31)12-16-28(17-13-25)23(30)22-21(18-6-2-1-3-7-18)27-24(32-22)29-14-4-5-15-29/h1-11,14-15,31H,12-13,16-17H2 |
InChI Key |
SNICCDMHYPBUGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=C(N=C(S3)N4C=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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